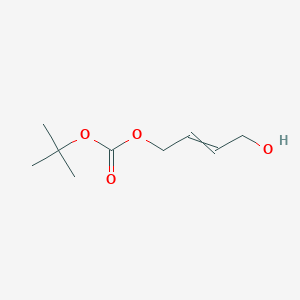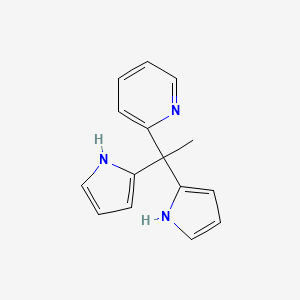
Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)-: is a heterocyclic aromatic organic compound that features a pyridine ring substituted with a 1,1-di-1H-pyrrol-2-ylethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the pyridine derivative is coupled with a pyrrole derivative in the presence of a palladium catalyst and a suitable base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine or pyrrole derivatives with altered oxidation states .
科学的研究の応用
Chemistry: Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronic devices and sensors .
作用機序
The mechanism by which Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The pyridine and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
類似化合物との比較
- Pyridine, 2-(1H-pyrrol-2-ylmethyl)-
- Pyridine, 2-(1H-pyrrol-2-yl)-
- Pyridine, 2-(1H-pyrrol-1-yl)-
Uniqueness: Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- is unique due to the presence of the 1,1-di-1H-pyrrol-2-ylethyl group, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specialized applications .
特性
CAS番号 |
659734-78-8 |
|---|---|
分子式 |
C15H15N3 |
分子量 |
237.30 g/mol |
IUPAC名 |
2-[1,1-bis(1H-pyrrol-2-yl)ethyl]pyridine |
InChI |
InChI=1S/C15H15N3/c1-15(13-7-4-10-17-13,14-8-5-11-18-14)12-6-2-3-9-16-12/h2-11,17-18H,1H3 |
InChIキー |
ZTLRLWUQTNATCE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CN1)(C2=CC=CN2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol](/img/structure/B12533937.png)
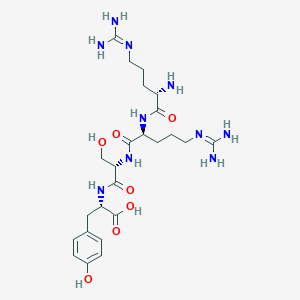
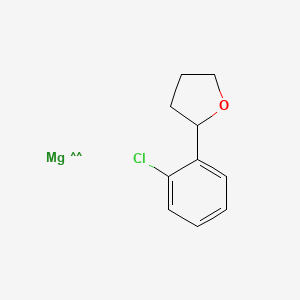
![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)
![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)
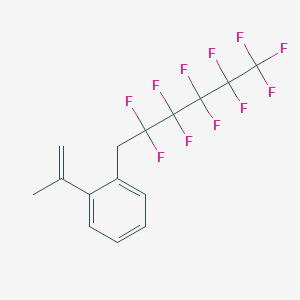
![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)

![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)
